tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole is also known as 1,3-diazole and contains two nitrogen atoms . The “tert-butyl” part refers to a functional group (tertiary butyl group) in organic chemistry, characterized by having three methyl groups branching off a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized using various methods, including condensation reactions . The tert-butyl group can be introduced through reactions with alcohols or carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl bromoacetate, a related compound, is a liquid at 20°C .Scientific Research Applications
Synthetic Applications
The compound tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its synthetic utility lies in the formation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents, demonstrating the compound's versatility in heterocyclic chemistry (Ibrahim, 2011). This synthesis pathway is instrumental in developing compounds with potential pharmacological applications, further highlighting the scientific research applications of the compound.
Biological Activity
The research on 2,3-Benzodiazepines, closely related to the chemical structure of tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate, indicates the significant biological activity of this class. Some members of the 2,3-Benzodiazepine family have reached clinical stages, showing the potential of derivatives for therapeutic use against various diseases, including types of cancer and conditions lacking effective remedies (Földesi, Volk, & Milen, 2018).
Antioxidant and Anti-inflammatory Properties
The compound's relevance extends to its potential role in the synthesis of antioxidants and anti-inflammatory agents. Synthetic phenolic antioxidants (SPAs), including derivatives similar to tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate, have been extensively studied for their ability to retard oxidative reactions and enhance product shelf life. Studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenicity, highlighting the importance of further research to develop SPAs with lower toxicity (Liu & Mabury, 2020).
Environmental and Catalytic Applications
The compound also finds application in environmental science, particularly in the decomposition of air toxins. Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrate the potential environmental benefits. This method offers an alternative approach to decomposing and converting MTBE into less harmful substances, demonstrating the environmental applicability of research involving tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate and its derivatives (Hsieh, Tsai, Chang, & Tsao, 2011).
properties
IUPAC Name |
tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOJINOXLDKIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111923 | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate | |
CAS RN |
1330765-01-9 | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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